1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

Catalog No.
S521866
CAS No.
507-70-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

CAS Number

507-70-0

Product Name

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

IUPAC Name

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1

InChI Key

DTGKSKDOIYIVQL-SFVIPPHHSA-N

SMILES

CC1(C2CCC1(C(C2)O)C)C

Solubility

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils
Soluble (in ethanol)

Synonyms

borneol, isoborneol, isoborneol, (1R-endo)-isomer, isoborneol, (1R-exo)-isomer, isoborneol, (1S-endo)-isomer, isoborneol, (1S-exo)-isomer, isoborneol, (endo)-isomer, isoborneol, (endo-(+-))-isomer, isoborneol, (exo)-isomer

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Isomeric SMILES

C[C@]12CCC(C1(C)C)CC2O

Description

The exact mass of the compound Borneol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 738 mg/l at 25 °cslightly soluble in propylene glycolsoluble in alcohol and etherin water, 1.19x10+3 mg/l at 25 °c (est)insoluble in watermore soluble in most solvents than borneolvery soluble in ethanol, diethyl ether, chloroform; soluble in benzeneslightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol)slightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60223. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Camphanes - Supplementary Records. It belongs to the ontological category of borneol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Properties

Studies suggest borneol possesses topical analgesic (pain-relieving) effects. A clinical trial demonstrated that a 25% borneol gel significantly reduced postoperative pain compared to a placebo, with efficacy comparable to topical nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. Researchers believe borneol activates transient receptor potential (TRP) channels in the skin, leading to pain modulation [1].

Blood-Brain Barrier (BBB) Modulation

The BBB is a highly selective barrier between blood and brain tissue. Recent research explores borneol's potential to modulate BBB permeability under pathological conditions like stroke and brain tumors [2, 3]. Studies suggest borneol can increase BBB permeability, potentially aiding drug delivery to the brain for treatment [2, 3]. The exact mechanisms are still under investigation, but theories involve regulating tight junctions, cellular uptake, and neurotransmitter activity within the BBB [2, 3].

Antibacterial and Antifungal Activity

Borneol exhibits antibacterial and antifungal properties. Research has shown it can inhibit the growth of various bacteria, including Staphylococcus aureus, and some fungi like Aspergillus niger [4]. This suggests potential applications in developing topical antimicrobials or disinfectants.

Here are the references used for this information:

  • [1] A clinical and mechanistic study of topical borneol-induced analgesia: )
  • [2] Research Progress on the Regulation and Mechanism of Borneol on the Blood-Brain Barrier in Pathological States: Jefferson Digital Commons:
  • [3] The Use of Borneol as an Enhancer for Targeting Aprotinin-Conjugated PEG-PLGA Nanoparticles to the Brain: ResearchGate:
  • [4] Application of borneol in pesticides: Google Patents:

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, also known as borneol, is a bicyclic monoterpenoid with the molecular formula C10H18OC_{10}H_{18}O and a molecular weight of 154.25 g/mol. This compound features a hydroxyl group at the 2-position of the bicyclo[2.2.1]heptane structure, which contributes to its unique chemical properties. It is characterized by its endo stereochemistry, specifically the (1S-endo) configuration, making it distinct among its stereoisomers .

The mechanism of action of borneol depends on the context. Here are two notable examples:

  • Insect Repellent: Borneol acts as a natural insect repellent by disrupting the olfactory receptors of insects, making it difficult for them to locate their hosts []. The exact mechanism is still under investigation, but it's believed to involve interactions with odorant-binding proteins [].
  • TRPM8 Activation: Borneol can activate TRPM8 channels, a type of ion channel present in sensory neurons. This activation triggers a cooling sensation similar to menthol []. This mechanism might explain borneol's use in traditional medicine for topical pain relief [].

Borneol is generally considered safe for topical use in low concentrations []. However, high concentrations or ingestion can cause irritation, nausea, vomiting, and other side effects []. Borneol is also flammable and should be handled with care [].

Typical for alcohols and terpenes:

  • Oxidation: Borneol can be oxidized to camphor using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Esterification: The hydroxyl group allows for ester formation with carboxylic acids, producing borneol esters that are often utilized in fragrances.
  • Dehydration: Under acidic conditions, borneol can undergo dehydration to yield camphene .

Borneol exhibits several biological activities:

  • Antimicrobial Properties: Studies indicate that borneol possesses antimicrobial effects against various pathogens, including bacteria and fungi.
  • Analgesic Effects: It has been shown to have pain-relieving properties in animal models.
  • Anti-inflammatory Activity: Borneol has demonstrated the ability to reduce inflammation in preclinical studies .

The synthesis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several methods:

  • Natural Extraction: Borneol can be isolated from essential oils of various plants, such as rosemary and camphor trees.
  • Chemical Synthesis: A common laboratory synthesis involves the reduction of camphor using lithium aluminum hydride or sodium borohydride to yield borneol.
  • Biotransformation: Microbial fermentation processes have also been explored for the production of borneol from terpenes .

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol has diverse applications:

  • Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and cosmetics.
  • Pharmaceuticals: Due to its biological activities, borneol is investigated for potential therapeutic uses in pain management and anti-inflammation.
  • Traditional Medicine: In traditional Chinese medicine, borneol is used for its purported health benefits and is included in various herbal formulations .

Research into the interactions of borneol reveals its potential synergistic effects when combined with other compounds:

  • With Other Terpenes: Studies suggest that borneol can enhance the bioavailability of other terpenes and essential oils when used together.
  • Drug Interactions: Borneol may influence the pharmacokinetics of certain drugs by modulating metabolic pathways, although more research is needed to fully understand these interactions .

Similar Compounds

Several compounds share structural similarities with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol:

Compound NameStructural FeaturesUnique Characteristics
CamphorKetone functional group instead of alcoholStronger aroma; used as a topical analgesic
MentholContains a hydroxyl group but different bicyclic structureCooling sensation; widely used in medicinal products
LinaloolMonoterpene alcohol with a different carbon skeletonFloral aroma; used extensively in perfumery
ThujoneContains a carbonyl group; found in wormwoodPsychoactive properties; regulated substance

Borneol's unique bicyclic structure and specific stereochemistry differentiate it from these similar compounds, contributing to its distinct biological activities and applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
Liquid
White translucent solid; [Hawley]
Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS]
White to off-white crystals; piney camphoraceous aroma

Color/Form

White to off-white crystals
White translucent lumps

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

212 °C

Flash Point

150 °F (60 °C) /closed cup/

Heavy Atom Count

11

Taste

Burning taste somewhat reminiscent of mint

Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/

LogP

3.24 (LogP)
3.24
log Kow = 2.69
log Kow = 3.24

Odor

Piney, camphor-like odor

Odor Threshold

Detection: 2.5 to 16 ppb

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

202 °C
Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8GDX32M6KF

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 10 notifications to the ECHA C&L Inventory.;
H228 (99.01%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isoborneol is a white solid. It has an odor like camphor. It is slightly soluble in water. Isoborneol occurs naturally in some plants and essential oils and various spices. It also occurs in some foods. USE: Isoborneol is used in perfumes, as a flavoring and to make other chemicals. EXPOSURE: Workers that use isoborneol may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in perfume scents, direct skin contact with perfumes and consumption of foods containing isoborneol. If isoborneol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Allergic skin reactions were not observed in humans following repeated skin exposure to diluted isoborneol. Additional data on the potential toxic effects in humans exposed to isoborneol were not available. Data on the potential for isoborneol to cause toxic effects in laboratory animals were not available. However, kidney toxicity may occur following repeat oral exposures to high doses based on data in a similar compound (isobornyl acetate). Data on the potential for isoborneol to cause infertility, abortion, or birth defects in laboratory animals were not available. However, these effects are not expected based on lack of evidence for infertility, abortion, or birth defects in laboratory animals exposed to high oral doses of a similar compound (isobornyl acetate) before and/or during pregnancy. Data on the potential for isoborneol to cause cancer in laboratory animals were not available. The potential for isoborneol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

Helps relieve the local itching and discomfort associated with hemorrhoids. Temporarily shrinks hemorrhoidal tissue and relieves burning. Temporarily provides a coating for relief of anorectal discomforts. Temporarily protects the inflamed, irritated anorectal surface to help make bowel movements less painful.
For the temporary relief of minor aches and pains of muscles and joints due to: arthritis - strains - bruises - sprains - simple backaches
Antibacterial
Borneol is consumed excessively in China and Southeast Asian countries particularly in combined formula for preventing cardiovascular disease, but few studies were conducted on its effects on thrombosis. In this study, the antithrombotic and antiplatelet activities of borneol were investigated on thrombosis in vivo and on platelet aggregation ex-vivo. In addition, the coagulation parameters and influence on fibrinolytic activity were also assessed. The results showed that borneol had concentration dependent inhibitory effects on arterio-venous shunt and venous thrombosis but no effect on ADP and AA-induced platelet aggregation. Meanwhile, borneol prolonged the coagulation parameters for prothrombin time (PT) and thrombin time (TT), but did not show any fibrinolytic activity. It suggested that the antithrombotic activity of borneol and its action in combined formula for preventing cardiovascular diseases might be due to anticoagulant activity rather than antiplatelet activity. /Traditional medicine/
For more Therapeutic Uses (Complete) data for BORNEOL (6 total), please visit the HSDB record page.

Vapor Pressure

0.03 [mmHg]
5.02X10-2 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

10385-78-1
507-70-0
124-76-5
464-43-7

Absorption Distribution and Excretion

To develop a GC-FID method to determine borneol's concentration in mouse tissues, and to investigate the tissue distribution after intravenous and intranasal administrations of borneol, mouse brains, hearts, livers, spleens, lungs and kidneys were collected at 1, 3, 5, 10, 20, 30, 60, 90, 120 min after administration of borneol with the dose of 30.0 mg/kg. The drug in tissues was extracted with ethyl acetate, and borneol's concentration detected by GC, with octadecane as the internal standard. The calibration curve showed a good linear relationship. Extraction recoveries, inter-day and intra-day precisions and stability were in conformity with the analytical requirements of biological samples. Borneol was mainly distributed in most tissues, more in heart, brain and kidney, and less in liver, spleen and lung. The established GC-FID method is applicable for content determination of borneol in tissues. After intravenous and intranasal administrations in mice, borneol is mainly distributed in abundant blood-supply tissues. After intranasal administration, brain tissues showed the highest target coefficient and target effectiveness.
... In order to understand the blood and brain pharmacokinetics after intravenous, intranasal, or oral administration and to investigate the superiority and feasibility of intranasal administration, a simple gas chromatographic (GC) method with flame ionization detection (FID) was developed for the quantification of borneol. Blood samples and brain were collected from mice at 1, 3, 5, 10, 20, 30, 60, 90, and 120 min after intravenous, intranasal, or oral administration of borneol at a dosage of 30.0 mg/kg. Sample preparations were carried out by liquid-liquid extraction with an internal standard solution of octadecane. The pharmacokinetic parameters were calculated /using computer software/. The calibration curves were linear in the range of 0.11-84.24 ug/mL and 0.16-63.18 ug/g for borneol in plasma and brain, respectively. The methodological and extraction recoveries were both in the range of 85%-115%. The intra-day and inter-day variabilities for plasma and brain samples were The aim of this work was to study the in situ and in vivo nasal absorption of borneol. A novel single pass in situ nasal perfusion technique was applied to examine the rate and extent of nasal absorption of borneol by rats. Experimental conditions, such as perfusion rate, pH and drug concentration, were investigated. The in situ experiments showed that the nasal absorption of borneol was not dependent on drug concentration, and fitted a first order process. The absorption rate constant, Ka, influenced with an increase in perfusion speed. The borneol was well absorbed in the conditions of the nasal cavity within the pH range and pH value of physiological conditions. In vivo studies of borneol absorption were carried out in rats and the pharmacokinetics parameters of intranasal (in) was compared with intravenous (iv) administration. The bioavailabilities of borneol was 90.82% for i.n. while Tmax values were 10 min. MRT (Mean Residence Time) were 262.55 +/- 67.35 min and 204.22 +/- 14.50 min for in and iv methods, respectively. The results demonstrate that borneol could be absorbed promptly and thoroughly by in administration in rats.
Previous studies have indicated that borneol has double side effects on the central nervous system (CNS), but the mechanism is unknown. The aim of this study was to clarify the relationship between excitation ratio [contents of excitatory amino acids (AAs) versus that of inhibitory] and the content of natural borneol after a single oral dose. Mice were administered a 1.2 g/kg dose of natural borneol (containing 98% D: -borneol) by oral ingestion. Brain samples were collected before administration and at 0.083, 0.167, 0.25, 0.333, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, and 5 hr after administration. The brain concentration of natural borneol and contents of AA neurotransmitters in mice brain were determined by GC-MS and HPLC-FLU, respectively. After per oral application, natural borneol was absorbed rapidly into the brain and could be determined 5 min after dosing. The maximal brain concentration (86.52 ug/g) was reached after 1 hr post-dosing. Natural borneol could affect the contents of AA neurotransmitters in mice brain: L: -aspartic acid increased significantly from 0.083 to 1 hr after administration, L: -glutamic acid increased significantly at 0.333 hr and decreased from 1.5 to 5 hr, gamma-amino-N-butyric acid increased significantly from 0.167 to 5 hr, whereas glycine was not affected. The excitation ratio is the contents of excitatory AAs versus that of inhibitory AAs, which reflects the excitatory or inhibitory state of the body. The excitation ratio elevated transitorily and then declined 0.5 hr post-dosing; there were significant differences between 1.5-5 hr post-dose compared with pre-dose. The present study indicated that natural borneol could affect the contents of AA neurotransmitters, and the change in excitatory ratio led to borneol's double side effects on the CNS.

Associated Chemicals

(-)-Borneol or 1-Borneol; 464-45-9
(+)-Borneol; 464-43-7
Isobornyl acetate; 125-12-2

Wikipedia

Isoborneol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 2nd degree
Cosmetics -> Undefined function

Methods of Manufacturing

Racemic borneol is prepared synthetically by reduction of camphor or from pinene.
Although borneol is not an herb per se, it is nevertheless a common ingredient in many traditional Chinese herbal formulas. Borneol is actually a compound derived from dryobalanops aromitaca, a tree that belongs to the teak family. The compound is formed by tapping the trunk of the tree, then cooling the substance and allowing it to harden into a clear crystalline substance. Although some borneol is still made by tapping trees, the vast majority of it is created synthetically from turpentine oil or camphor. The compound is ground down into a fine powder before it can be used medicinally.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-: ACTIVE
The major product in perfumery, by far, is isobornyl acetate; borneol being used at about one-tenth the volume of the former. The most important use for isoborneol is as an intermediate for camphor.

Analytic Laboratory Methods

Constituents of lavandula dentata oil (including borneol) were identified by two GLS-MS systems.
Borneol was identified in sage oil by TLC.
In this work, microwave-assisted extraction (MAE) followed by gas chromatography with flame ionization detector (GC-FID) was developed for the rapid determination of camphor and borneol in three traditional Chinese medicines (TCM): Chrysanthemi indici, Flos Chrysanthemi indici and Amomum villosum lour. The optimal MAE conditions obtained were: acetone for solvent, with solvent having sample ratio of 12:1 (v/w); microwave power of 380 W, and an irradiation time of 4 min. Method validations were also studied. To demonstrate the proposed method, ultrasonic-assisted extraction (UAE) and steam distillation (SD), followed by GC-FID, were used to analyze camphor and borneol in the three TCMs. The close results were obtained by the three methods. The results showed that the proposed MAE-GC-FID is a simple, rapid, and reliable method for quantitative analysis of camphor and borneol in TCM, and is also a potential tool for TCM quality assessment.

Clinical Laboratory Methods

Rat plasma samples were prepared using liquid-liquid microextraction: 70 uL of plasma sample (containing 125 nmol/L naphthalene as the internal standard) was extracted with 35 uL of n-hexane. The resulting n-hexane extract (20 uL) was introduced into a gas chromatography/mass spectrometry system using programmable temperature vaporizing-based large-volume injection. The assay was validated to demonstrate its reliability for the intended use. Using this assay, pharmacokinetic studies of Bingpian, synthetic Bingpian, and Fufang-Danshen tablets (containing synthetic Bingpian) were conducted in rats. ... The extraction efficiency for the analytes and the internal standard from plasma was almost constant with decrease in n-hexane-to-plasma volume ratio, thus enabling a small volume of extracting solvent to be used for sample preparation, and enhancing the assay sensitivity. The lower quantification limit for measuring borneol, isoborneol, and camphor in plasma was 0.98 nmol/L, which was 33-330 times more sensitive than those reported earlier for Bingpian and synthetic Bingpian. The applicability of the miniaturized liquid-liquid extraction technique could be extended to measure other volatile and nonvolatile medicinal compounds in biomatrices, which can be predicted according to the analytes' octanol/water distribution coefficient (logD) and acid dissociation constant (pKa).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

To investigate the enhancing effect of borneol on transcorneal permeation of compounds with different hydrophilicities and molecular sizes. Six compounds, namely rhodamine B, sodium-fluorescein, fluorescein isothiocyanate (FITC) dextrans of 4, 10, 20 and 40 kDa were selected as model drugs. Permeation studies were performed using excised cornea of rabbits by a Franz-type diffusion apparatus. The safety of borneol was assessed on the basis of corneal hydration level and Draize eye test. The application of 0.2% borneol to the cornea increased the apparent permeability coefficient by 1.82-(p<0.05), 2.49-(p<0.05), 4.18-(p<0.05), and 1.11-fold (not significant) for rhodamine B, sodium-fluorescein, FITC-dextrans of 4 and 10 kDa, respectively. No significant permeability enhancement of FITC dextrans of 10, 20 and 40 kDa with borneol was found compared to control. The permeability coefficient enhanced by 0.2% borneol was linear correlated to the molecular weight of model drugs (R(2)=0.9976). With the 0.05%, 0.1% and 0.2% borneol application, the corneal hydration values were <83% and Draize scores were <4. Borneol may improve the transcorneal penetration of both hydrophilic and lipophilic compounds without causing toxic reactions, especially hydrophilic ones. Furthermore, 0.2% borneol can enhance the permeation of hydrophilic compounds with molecular weight This study was to investigate the synergistic effect of natural borneol/curcumin (NB/Cur) on growth and apoptosis in A375 human melanoma cell line by MTT assay, flow cytometry and Western blotting. Our results demonstrated that NB effectively synergized with Cur to enhance its antiproliferative activity on A375 human melanoma cells by induction of apoptosis, as evidenced by an increase in sub-G1 cell population, DNA fragmentation, PARP cleavage, and caspase activation. Further mechanistic studies by Western blotting showed that after treatment of the cells with NB/Cur, up-regulation of the expression level of phosphorylated JNK and down-regulation of the expression level of phosphorylated ERK and Akt contributed to A375 cells apoptosis. Moreover, NB also potentiated Cur to trigger intracellular ROS overproduction and the DNA damage with up-regulation of the expression level of phosphorylated ATM, phosphorylated Brca1 and phosphorylated p53. The results indicate the combinational application potential of NB and Cur in treatments of cancers.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Ye T, Wu Y, Shang L, Deng X, Wang S. Improved lymphatic targeting: effect and mechanism of synthetic borneol on lymph node uptake of 7-ethyl-10-hydroxycamptothecin nanoliposomes following subcutaneous administration. Drug Deliv. 2018 Nov;25(1):1461-1471. doi: 10.1080/10717544.2018.1482973. PubMed PMID: 29902927.
2: Koubaa FG, Abdennabi R, Soussi Ben Salah A, El Feki A. Microwave extraction of Salvia officinalis essential oil and assessment of its GC-MS identification and protective effects versus vanadium-induced nephrotoxicity in Wistar rats models. Arch Physiol Biochem. 2018 Jun 8:1-10. doi: 10.1080/13813455.2018.1478427. [Epub ahead of print] PubMed PMID: 29884068.
3: Liang CJ, Li JH, Zhang Z, Zhang JY, Liu SQ, Yang J. Suppression of MIF-induced neuronal apoptosis may underlie the therapeutic effects of effective components of Fufang Danshen in the treatment of Alzheimer's disease. Acta Pharmacol Sin. 2018 May 17. doi: 10.1038/aps.2017.210. [Epub ahead of print] PubMed PMID: 29770796.
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8: Dong T, Chen N, Ma X, Wang J, Wen J, Xie Q, Ma R. The protective roles of L-borneolum, D-borneolum and synthetic borneol in cerebral ischaemia via modulation of the neurovascular unit. Biomed Pharmacother. 2018 Jun;102:874-883. doi: 10.1016/j.biopha.2018.03.087. Epub 2018 Apr 5. PubMed PMID: 29728011.
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11: Noroozisharaf A, Kaviani M. Effect of soil application of humic acid on nutrients uptake, essential oil and chemical compositions of garden thyme (Thymus vulgaris L.) under greenhouse conditions. Physiol Mol Biol Plants. 2018 May;24(3):423-431. doi: 10.1007/s12298-018-0510-y. Epub 2018 Mar 2. PubMed PMID: 29692550; PubMed Central PMCID: PMC5911258.
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13: Meng X, Dong X, Wang W, Yang L, Zhang X, Li Y, Chen T, Ma H, Qi D, Su J. Natural Borneol Enhances Paclitaxel-Induced Apoptosis of ESCC Cells by Inactivation of the PI3K/AKT. J Food Sci. 2018 May;83(5):1436-1443. doi: 10.1111/1750-3841.14143. Epub 2018 Apr 16. PubMed PMID: 29660811.
14: Wu T, Zhang A, Lu H, Cheng Q. The Role and Mechanism of Borneol to Open the Blood-Brain Barrier. Integr Cancer Ther. 2018 Apr 1:1534735418767553. doi: 10.1177/1534735418767553. [Epub ahead of print] PubMed PMID: 29652199.
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